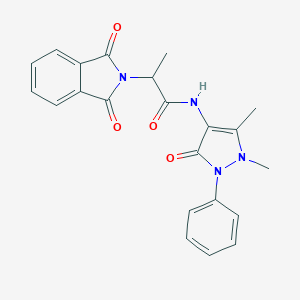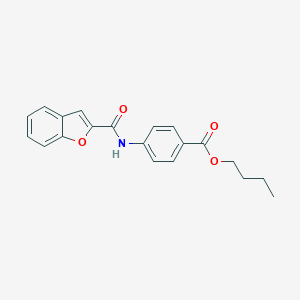
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained significant attention in the scientific community due to its potential health benefits and therapeutic properties. I3C has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant effects. In
Mécanisme D'action
The exact mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one works by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in regulating gene expression and cell growth. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR), which help remove harmful toxins from the body. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may help prevent chronic diseases such as heart disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it is a natural compound found in many common foods, making it easy to obtain and study. However, one limitation is that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not very stable and can degrade quickly, making it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one's effects on gut microbiota and its potential role in promoting gut health. Additionally, more research is needed to fully understand the mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.
Méthodes De Synthèse
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized from glucobrassicin, a glucosinolate found in cruciferous vegetables. When glucobrassicin is broken down by an enzyme called myrosinase, it forms (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can also be synthesized in the laboratory by reacting indole and 3-methyl-2-butanone in the presence of sulfur and a base.
Applications De Recherche Scientifique
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential health benefits and therapeutic properties. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as heart disease and diabetes.
Propriétés
Numéro CAS |
93656-20-3 |
|---|---|
Nom du produit |
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Formule moléculaire |
C18H12N2OS2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H12N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h1-11,21H/b12-10+ |
Clé InChI |
NHAXYTWIOUIZSC-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

